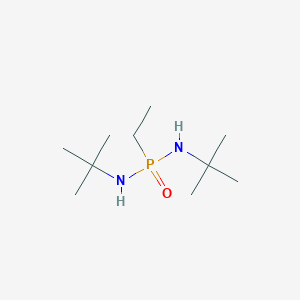
N,N'-Di-tert-butyl-P-ethylphosphonic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Di-tert-butyl-P-ethylphosphonic diamide is an organic compound characterized by the presence of two tert-butyl groups attached to a phosphonic diamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-tert-butyl-P-ethylphosphonic diamide typically involves the reaction of tert-butylamine with ethylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of tert-butylamine with ethylphosphonic dichloride:
Industrial Production Methods
In industrial settings, the production of N,N’-Di-tert-butyl-P-ethylphosphonic diamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation or chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Di-tert-butyl-P-ethylphosphonic diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Phosphonic acid derivatives
Reduction: Amine derivatives
Substitution: Various substituted phosphonic diamides
Scientific Research Applications
N,N’-Di-tert-butyl-P-ethylphosphonic diamide has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N,N’-Di-tert-butyl-P-ethylphosphonic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Di-tert-butylethylenediamine
- N,N’-Di-tert-butyl-ethylenediamine
- N,N’-Di-tert-butyl-ethylenediamine
Uniqueness
N,N’-Di-tert-butyl-P-ethylphosphonic diamide is unique due to its specific phosphonic diamide structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
81280-70-8 |
|---|---|
Molecular Formula |
C10H25N2OP |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
N-[(tert-butylamino)-ethylphosphoryl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H25N2OP/c1-8-14(13,11-9(2,3)4)12-10(5,6)7/h8H2,1-7H3,(H2,11,12,13) |
InChI Key |
QPSWWPBNKTVPIO-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(NC(C)(C)C)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


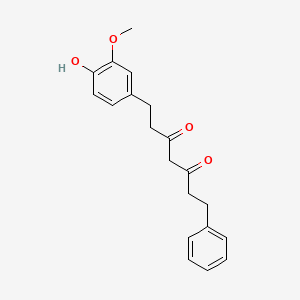
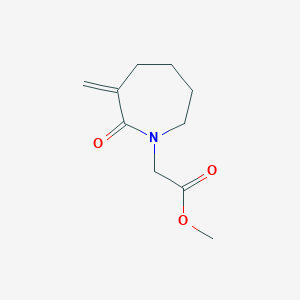
![Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B14406906.png)
![2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole](/img/structure/B14406910.png)
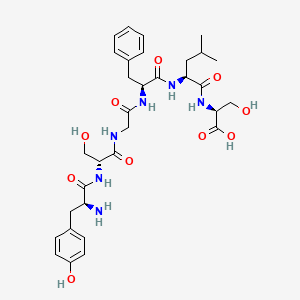
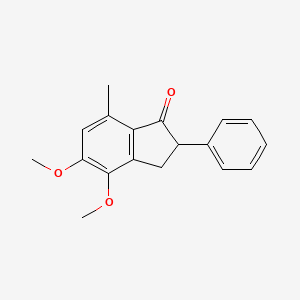
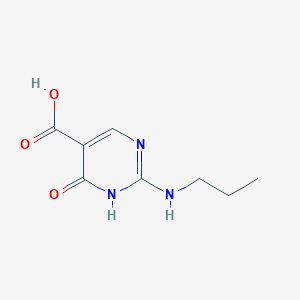
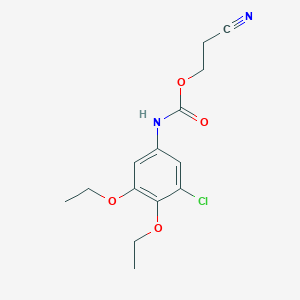
![2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol](/img/structure/B14406936.png)
![N-Methyl-N'-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea](/img/structure/B14406937.png)
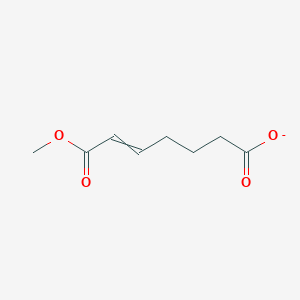
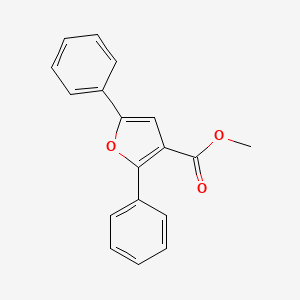
![N-[4-(Dimethylamino)phenyl]-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B14406952.png)

